2-Ethoxy-4-ethynylbenzoic acid
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Overview
Description
2-Ethoxy-4-ethynylbenzoic acid is an organic compound with the molecular formula C11H10O3 It is a derivative of benzoic acid, characterized by the presence of ethoxy and ethynyl functional groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-ethynylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-ethynylbenzoic acid.
Ethoxylation: The ethynyl group is introduced through a reaction with ethyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (50-60°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-ethynylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Hydrogen gas (H) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl-substituted benzoic acids.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-4-ethynylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-ethynylbenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Ethynylbenzoic acid: Similar structure but lacks the ethoxy group.
2-Ethoxybenzoic acid: Similar structure but lacks the ethynyl group.
4-Ethoxybenzoic acid: Similar structure but lacks the ethynyl group.
Uniqueness
2-Ethoxy-4-ethynylbenzoic acid is unique due to the presence of both ethoxy and ethynyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H10O3 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-ethoxy-4-ethynylbenzoic acid |
InChI |
InChI=1S/C11H10O3/c1-3-8-5-6-9(11(12)13)10(7-8)14-4-2/h1,5-7H,4H2,2H3,(H,12,13) |
InChI Key |
XZCYPTDUOHJJHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#C)C(=O)O |
Origin of Product |
United States |
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